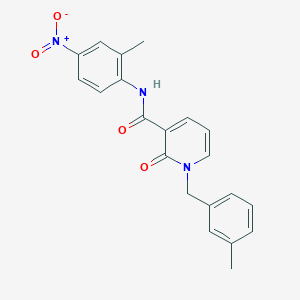

1-(3-methylbenzyl)-N-(2-methyl-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group to the pyridine ring. For example, the nitrophenyl group might be introduced through a nitration reaction .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the nitro group is a strong electron-withdrawing group, which would make the compound more susceptible to nucleophilic attack .科学的研究の応用

Photosensitive Protecting Groups

The use of photosensitive protecting groups, including nitrobenzyl and nitrophenyl derivatives, has shown promise in synthetic chemistry. These groups can be applied in the development of novel synthetic pathways and materials, leveraging their sensitivity to light for controlled reactions (Amit, Zehavi, & Patchornik, 1974).

Advanced Oxidation Processes

The degradation of recalcitrant compounds in the environment, such as acetaminophen, has been studied using advanced oxidation processes (AOPs). The research highlights the potential of AOPs in treating water contaminated with persistent organic pollutants, leading to insights into the kinetics, mechanisms, and by-products of these processes (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Ionic Liquids in Separation Processes

The application of ionic liquids, such as 1-butyl-3-methylimidazolium dicyanamide, for the separation of organic solvents and water demonstrates the utility of these substances in addressing various separation challenges in chemical processes. This includes the separation of hexane/hex-1-ene, showcasing the potential of ionic liquids as alternative solvents for industrial separations (Domańska, Wlazło, & Karpińska, 2016).

Carcinogen Metabolites in Tobacco Research

The analysis of carcinogen metabolites in human urine provides insights into the effects of tobacco on cancer, highlighting the importance of such biomarkers in understanding the exposure and metabolism of carcinogens in humans. This research is crucial for developing strategies to mitigate the impact of tobacco on health (Hecht, 2002).

Parabens in Aquatic Environments

The presence and effects of parabens, used as preservatives in various products, in aquatic environments have been reviewed. Despite their biodegradability, parabens persist in surface water and sediments, raising concerns about their potential as weak endocrine disrupters and their impact on environmental health (Haman, Dauchy, Rosin, & Munoz, 2015).

作用機序

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Mode of Action

The compound interacts with EGFR, leading to the downregulation of PI3K/S6K1 genes in breast cancer cells . This interaction with EGFR and the subsequent downregulation of these genes suggest that the compound may inhibit the activation of EGFR, thereby reducing the proliferation of cancer cells.

Biochemical Pathways

The affected pathway is the EGFR signaling pathway . This pathway is crucial for cell proliferation and survival. The downregulation of PI3K/S6K1 genes, which are part of the EGFR signaling pathway, suggests that the compound may disrupt this pathway, leading to reduced cell proliferation and potentially inducing apoptosis in cancer cells.

Result of Action

The compound has been found to have antiproliferative and apoptotic effects in breast cancer cells . This means that it can inhibit the proliferation of these cells and can induce apoptosis, or programmed cell death. This is a desirable effect in the treatment of cancers, as it can lead to the reduction of the size of tumors.

特性

IUPAC Name |

N-(2-methyl-4-nitrophenyl)-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4/c1-14-5-3-6-16(11-14)13-23-10-4-7-18(21(23)26)20(25)22-19-9-8-17(24(27)28)12-15(19)2/h3-12H,13H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKZQJQWGIPPDRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methyl-4-nitrophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)cyclohexanecarboxamide](/img/structure/B2512054.png)

![4-{[(4-chlorobenzyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2512061.png)

![1-[(3-Chloro-4-methoxyphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2512062.png)

![2-[3-(3,4-Dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2512070.png)